Camphorsulfonic acid
Overview
Description
Synthesis Analysis
Camphorsulfonic acid can be synthesized through various methods, with one common approach involving the diazotization of anilines in the presence of camphorsulfonic acid to produce aromatic diazonium salts. These salts are pivotal in the synthesis of aromatic compounds, including azides, halides, triazenes, azo dyes, stilbenes, and biaryls. The synthesis process highlights the utility of camphorsulfonic acid in generating compounds with significant chemical versatility and stability, particularly in the formation of diazonium sulfonates like camphorsulfonates, which are known for their explosion safety and solubility in both water and polar organic solvents (Kassanova et al., 2022).
Molecular Structure Analysis
The molecular dynamics of camphor, from which camphorsulfonic acid is derived, have been extensively studied. The structure of camphorsulfonic acid reflects the intricate relationship between rotation and translation motions within molecules, providing insights into its stability and reactivity. This understanding is crucial for manipulating camphorsulfonic acid in synthesis and application contexts, ensuring its effective use in chemical reactions (Evans, 1983).
Chemical Reactions and Properties
Camphorsulfonic acid's chemical reactivity is showcased in its application in solvent-free synthesis processes, such as the Biginelli reaction, where it acts as a catalyst. This emphasizes its role in promoting environmentally friendly synthesis methods that avoid the use of hazardous solvents, showcasing its versatility and efficiency in catalyzing the synthesis of complex organic molecules with high yields and under mild conditions. The compound's stability, solubility, and non-corrosive nature further contribute to its desirability as a catalyst in organic synthesis (Review on CADD Technique in Drug Discovery, 2022).
Scientific Research Applications
Organic Synthesis : Camphorsulfonic acid, along with sulfonated amino acids, catalyzes diastereo- and regioselective Mannich reactions in aqueous media. This discovery opens new avenues in organic synthesis (Wu, Cai, Hu, & Lin, 2004).
Supramolecular Chemistry : It promotes the self-assembling of diacid meso-tetrakis(4-sulfonatophenyl)porphyrin into J-aggregates, which could lead to novel porphyrin-based materials (Zagami, Romeo, Castriciano, & Scolaro, 2021).
Chemical Reactions : In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, a significant step in chemical synthesis (Grieco et al., 1994).
Pharmaceutical Potential : The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential as an anti-inflammatory drug (Sangeetha et al., 2020).
Chiral Chemistry : Camphorsulfonic acid is used to synthesize novel chiral camphorsulfonamide ligands, valuable intermediates for various applications (Luo Yi-ming, 2013).
Material Science : Increasing its content in polyaniline can tune the polymer's work function, enhancing electrical conductivity and crystallinity (Abdulrazzaq et al., 2015).
Instrument Calibration : It's used for two-point calibration of circular dichrometers, offering a standard method for instrument accuracy (Chen & Yang, 1977).
Electrochemistry : Camphorsulfonic acid extends the electroactivity of polyaniline in neutral and alkaline media, an advancement for electrochemical applications (Lukachova et al., 2003).
Pharmaceutical Analysis : It's used in determining potential genotoxic impurities in pharmaceutical ingredients using GC-FID and GC-MS methods (Lee, Yoo, & Jeong, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
Record name | DL-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Camphorsulfonic acid | |
CAS RN |
5872-08-2, 3144-16-9 | |
Record name | (±)-Camphorsulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-6-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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